5-chloro-2-nitro-N-(pyridin-4-ylmethyl)benzamide
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Overview
Description
5-chloro-2-nitro-N-(pyridin-4-ylmethyl)benzamide is an organic compound with the molecular formula C13H10ClN3O3. It is characterized by the presence of a chloro group, a nitro group, and a pyridinylmethyl group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-nitro-N-(pyridin-4-ylmethyl)benzamide typically involves the following steps:
Chlorination: The chloro group is introduced via chlorination, often using thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-nitro-N-(pyridin-4-ylmethyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Nucleophiles: Amines, thiols.
Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products
Reduction: 5-chloro-2-amino-N-(pyridin-4-ylmethyl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 5-chloro-2-nitrobenzoic acid and pyridin-4-ylmethylamine.
Scientific Research Applications
5-chloro-2-nitro-N-(pyridin-4-ylmethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s structural properties make it a candidate for use in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 5-chloro-2-nitro-N-(pyridin-4-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the chloro and pyridinylmethyl groups can facilitate binding to target sites. These interactions can modulate the activity of the target molecules, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-nitro-N-(4-pyridyl)benzamide: Similar structure but with different substitution patterns.
5-chloro-2-nitropyridine: Lacks the benzamide moiety but shares the chloro and nitro groups.
4-nitro-N-(pyridin-2-ylmethyl)benzenamine: Similar functional groups but different core structure.
Uniqueness
5-chloro-2-nitro-N-(pyridin-4-ylmethyl)benzamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
5-chloro-2-nitro-N-(pyridin-4-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O3/c14-10-1-2-12(17(19)20)11(7-10)13(18)16-8-9-3-5-15-6-4-9/h1-7H,8H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDDMLOHMWRARR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NCC2=CC=NC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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